molecular formula C12H10FNO3S B2728468 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine CAS No. 2411239-20-6

4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine

Cat. No.: B2728468
CAS No.: 2411239-20-6
M. Wt: 267.27
InChI Key: JMWPWJRXYOSHIS-UHFFFAOYSA-N
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Description

4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine is an organic compound that features a pyridine ring substituted with a 4-[(4-fluorosulfonyloxyphenyl)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine typically involves the reaction of 4-fluorosulfonyloxybenzyl chloride with pyridine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the substituent groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide.

Scientific Research Applications

4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as an electrophilic site, facilitating the formation of covalent bonds with nucleophilic residues in proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorosulfonyloxyphenyl)methyl]pyridine
  • 4-[(4-Bromosulfonyloxyphenyl)methyl]pyridine
  • 4-[(4-Methoxysulfonyloxyphenyl)methyl]pyridine

Uniqueness

4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and methoxy analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and materials development.

Properties

IUPAC Name

4-[(4-fluorosulfonyloxyphenyl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S/c13-18(15,16)17-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWPWJRXYOSHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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